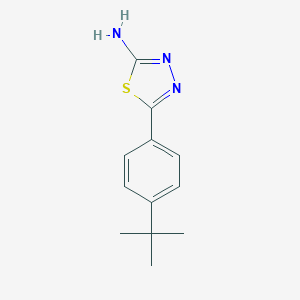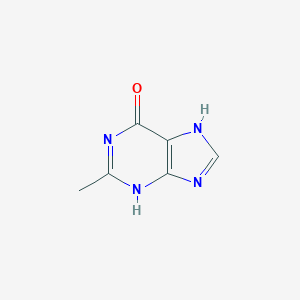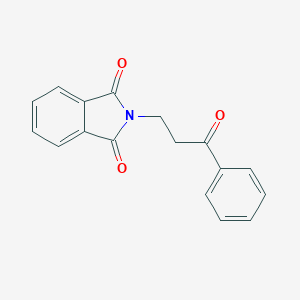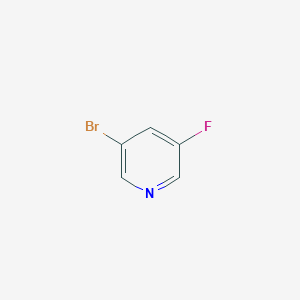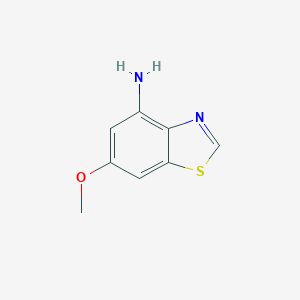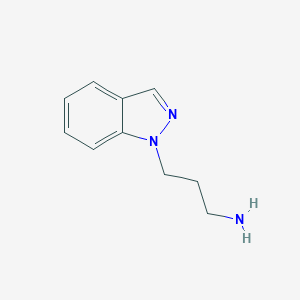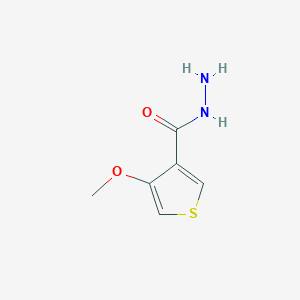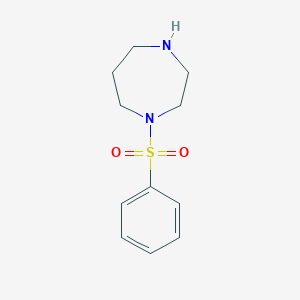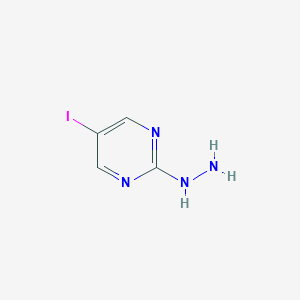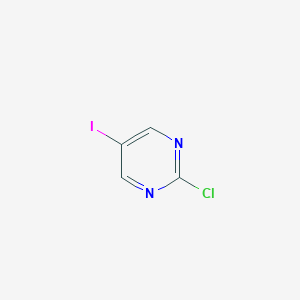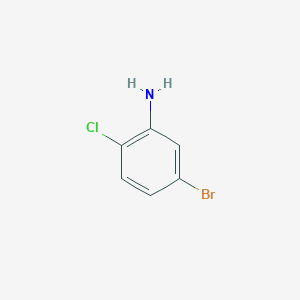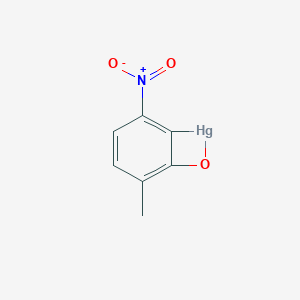
Nitromersol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitromersol, also known as merthiolate, is an organomercury compound that has been widely used as a disinfectant and preservative in various applications. It has been used as an antiseptic in wound care, as a preservative in vaccines, and as a disinfectant in laboratories. Nitromersol has been a subject of scientific research for many years due to its potential toxicity and harmful effects on human health and the environment.
Mechanism of Action
Nitromersol acts by inhibiting the growth of microorganisms. It works by disrupting the cell membrane and interfering with the metabolic processes of the bacteria. Nitromersol has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
Nitromersol has been shown to have toxic effects on human health and the environment. It is a potent neurotoxin and can cause damage to the central nervous system. Nitromersol can also cause skin irritation, allergic reactions, and respiratory problems. In addition, it has been found to be harmful to aquatic life and the environment.
Advantages and Limitations for Lab Experiments
Nitromersol has been used as a disinfectant in laboratories to prevent the contamination of cultures and experiments. It has been found to be effective against a wide range of microorganisms and is easy to use. However, due to its potential toxicity, the use of nitromersol in laboratories has been limited in recent years. Alternative disinfectants and preservatives have been developed that are less toxic and more environmentally friendly.
Future Directions
There are several areas of future research that could be explored in relation to nitromersol. One area is the development of alternative disinfectants and preservatives that are less toxic and more environmentally friendly. Another area is the study of the mechanism of action of nitromersol and its effects on human health and the environment. Further research could also be conducted on the use of nitromersol in vaccines and its potential toxicity. Overall, there is a need for continued research into the use and effects of nitromersol to ensure its safe and effective use in various applications.
Synthesis Methods
Nitromersol is synthesized by reacting thiosalicylic acid with sodium ethoxide and mercuric chloride. The reaction produces a yellow crystalline compound that is soluble in water and alcohol. The synthesis method has been well-established and has been used for many years.
Scientific Research Applications
Nitromersol has been extensively studied for its antimicrobial properties. It has been used as a disinfectant in laboratories and hospitals to prevent the spread of infections. Nitromersol has also been used as a preservative in vaccines to prevent bacterial and fungal contamination. However, due to its potential toxicity, the use of nitromersol in vaccines has been limited in recent years.
properties
CAS RN |
133-58-4 |
|---|---|
Molecular Formula |
C7H5HgNO3 |
Molecular Weight |
351.71 g/mol |
IUPAC Name |
5-methyl-2-nitro-7-oxa-8-mercurabicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C7H6NO3.Hg/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-3,9H,1H3;/q;+1/p-1 |
InChI Key |
UEHLXXJAWYWUGI-UHFFFAOYSA-M |
SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])[Hg]O2 |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])[Hg+])[O-] |
Other CAS RN |
133-58-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



